

Ibuprofen-13C6 chemical structure and properties

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Compound of Interest

Compound Name: *Ibuprofen-13C6*

Cat. No.: *B563796*

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An In-Depth Technical Guide to Ibuprofen-13C6

Introduction

Ibuprofen-13C6 is a stable isotope-labeled version of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. In this isotopologue, six carbon atoms on the benzene ring are replaced with the heavier carbon-13 (^{13}C) isotope. This labeling does not alter the chemical or pharmacological properties of the molecule but provides a distinct mass signature, making it an invaluable tool in analytical and research settings. Primarily, **Ibuprofen-13C6** serves as an internal standard for the accurate quantification of ibuprofen in complex biological matrices such as plasma, urine, and tissue samples. Its use is critical in pharmacokinetic, drug metabolism, and bioequivalence studies where precise measurements are paramount.

Chemical Structure and Properties

The chemical structure of **Ibuprofen-13C6** is identical to that of ibuprofen, with the exception of the six carbon atoms in the phenyl ring.

Chemical Formula: $^{13}\text{C}_6\text{C}_7\text{H}_{18}\text{O}_2$

Molecular Weight: Approximately 212.24 g/mol [1]

CAS Number: 1216459-54-9

Physicochemical Properties

Quantitative data for **Ibuprofen-13C6** is not as readily available as for its unlabeled counterpart. However, the physicochemical properties are expected to be very similar to those of ibuprofen.

Property	Value (for Ibuprofen)	Reference
Melting Point	75-78 °C	[2]
Boiling Point	157 °C at 4 mmHg	[3]
Water Solubility	Practically insoluble	[3]
Solubility in Organic Solvents	Freely soluble in acetone, methanol, and methylene chloride	[3]
pKa	4.43	

Synthesis of Ibuprofen-13C6

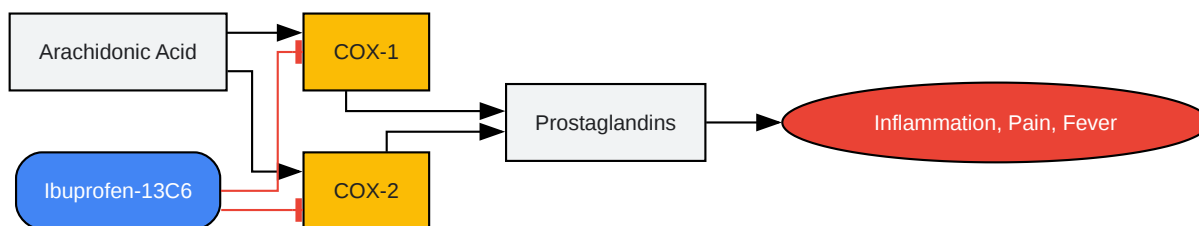
While a detailed, publicly available, step-by-step protocol for the synthesis of **Ibuprofen-13C6** is proprietary to commercial suppliers, the general synthetic routes for ibuprofen can be adapted using a ¹³C₆-labeled benzene ring as a starting material. The two most common industrial syntheses for ibuprofen are the Boots process and the BHC (Boots-Hoechst-Celanese) process. The BHC process is considered a "greener" synthesis.

A plausible synthetic scheme for **Ibuprofen-13C6** would likely involve the Friedel-Crafts acylation of a ¹³C₆-labeled isobutylbenzene, followed by a series of reactions to introduce the propionic acid moiety.

Mechanism of Action

The mechanism of action of **Ibuprofen-13C6** is identical to that of unlabeled ibuprofen. It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces

the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.



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Mechanism of action of **Ibuprofen-13C6**.

Experimental Protocols

Quantification of Ibuprofen in Human Plasma using LC-MS/MS

The primary application of **Ibuprofen-13C6** is as an internal standard for the quantification of ibuprofen in biological samples. Below is a representative experimental protocol for this purpose.

1. Materials and Reagents:

- Ibuprofen analytical standard
- **Ibuprofen-13C6** (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (blank)

2. Preparation of Stock and Working Solutions:

- Ibuprofen Stock Solution (1 mg/mL): Accurately weigh and dissolve ibuprofen in methanol.
- **Ibuprofen-13C6** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Ibuprofen-13C6** in methanol.
- Working Solutions: Prepare serial dilutions of the ibuprofen stock solution in methanol to create calibration standards. Prepare a working solution of **Ibuprofen-13C6** in methanol.

3. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample (calibrator, quality control, or unknown), add 200 μ L of the **Ibuprofen-13C6** working solution in acetonitrile.
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

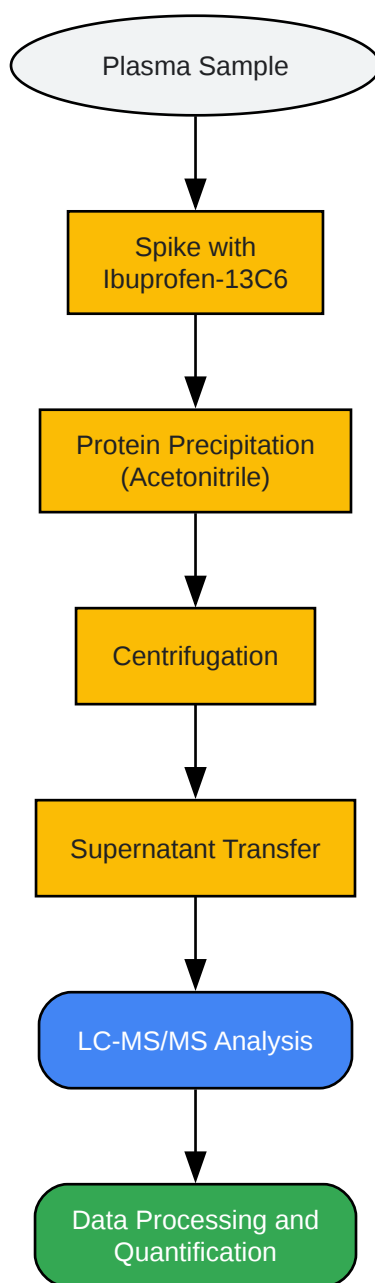
4. LC-MS/MS Conditions:

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μ L
 - Gradient: A suitable gradient to separate ibuprofen from endogenous plasma components.
- Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ibuprofen: m/z 205.1 \rightarrow 161.1
 - **Ibuprofen-13C6**: m/z 211.1 \rightarrow 167.1
- Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of ibuprofen to **Ibuprofen-13C6** against the concentration of the calibration standards.
- Determine the concentration of ibuprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Bioanalytical workflow for ibuprofen quantification.

Spectroscopic Data

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum of **Ibuprofen-13C6** will be significantly different from that of unlabeled ibuprofen due to the enrichment of ¹³C atoms in the phenyl ring. The signals corresponding to

the six carbons of the benzene ring will be significantly enhanced. The approximate chemical shifts for the carbons in unlabeled ibuprofen are provided below for reference.

Carbon Atom	Approximate Chemical Shift (ppm)
Carboxyl (C=O)	~181
Quaternary Aromatic	~140, ~137
Aromatic CH	~129, ~127
Methine (CH)	~45
Methylene (CH ₂)	~45
Isopropyl CH	~30
Methyl (CH ₃)	~22, ~18

Note: In some solvents, the chemical shifts of the methine and methylene carbons attached to the aromatic ring can be nearly identical.^[4]

Mass Spectrometry

The mass spectrum of **Ibuprofen-13C6** will show a molecular ion peak at m/z 211.1 in negative ion mode, which is 6 mass units higher than that of unlabeled ibuprofen (m/z 205.1). The fragmentation pattern will be similar to that of ibuprofen, with the characteristic fragments also shifted by 6 mass units.

Fragmentation of Unlabeled Ibuprofen (m/z 205.1):

- A common fragmentation is the loss of the carboxyl group (-COOH), resulting in a fragment at m/z 161.1.^[5]

Predicted Fragmentation of **Ibuprofen-13C6** (m/z 211.1):

- The corresponding loss of the carboxyl group would result in a fragment at m/z 167.1.

Conclusion

Ibuprofen-13C6 is an essential analytical tool for researchers, scientists, and drug development professionals. Its utility as an internal standard enables the highly accurate and precise quantification of ibuprofen in various biological matrices, which is fundamental for regulatory-compliant pharmacokinetic and bioequivalence studies. The distinct mass shift provided by the six ¹³C atoms ensures minimal isotopic interference and reliable data, making it the gold standard for bioanalytical assays of ibuprofen.

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